4-chloro-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
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Overview
Description
3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize reaction conditions for higher efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl ethers.
Scientific Research Applications
3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER has numerous scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER include other substituted phenyl ethers and pyrazole derivatives. Examples include:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Methylaervine: A β-carboline alkaloid with antifungal properties.
Uniqueness
The uniqueness of 3-{4-CHLORO-3-(3-METHOXYPHENYL)-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-5-YL}PHENYL METHYL ETHER lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H20ClF3N2O2 |
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Molecular Weight |
472.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C25H20ClF3N2O2/c1-32-20-10-4-7-17(13-20)23-22(26)24(18-8-5-11-21(14-18)33-2)31(30-23)15-16-6-3-9-19(12-16)25(27,28)29/h3-14H,15H2,1-2H3 |
InChI Key |
KFZSEAQWSMHWMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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